N,2,5-trimethylpyridin-4-amine

Description

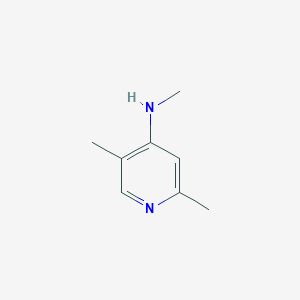

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,2,5-trimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-5-10-7(2)4-8(6)9-3/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBBOAPKGFWCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Positional Significance Within Pyridine Derivative Chemistry

The chemical identity and reactivity of N,2,5-trimethylpyridin-4-amine are fundamentally dictated by the specific arrangement of its functional groups around the pyridine (B92270) core. The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, is the foundational structure. The placement of three methyl groups at the 2- and 5-positions and an amino group at the 4-position creates a unique electronic and steric environment.

The amino group at the 4-position significantly influences the electron density of the pyridine ring through resonance, enhancing its nucleophilicity compared to unsubstituted pyridine. This is a characteristic shared with the well-studied catalyst 4-Dimethylaminopyridine (DMAP). hoffmanchemicals.com The methyl groups, being electron-donating, further modulate this electronic profile. The steric bulk introduced by the methyl groups at positions 2 and 5 can direct the approach of reactants, potentially leading to high regioselectivity in chemical transformations. This strategic positioning is crucial in the broader context of pyridine chemistry, where such substitutions are used to fine-tune a molecule's properties for applications ranging from catalysis to materials science. bldpharm.com

Foundational Role As a Chemical Scaffold and Ligand in Advanced Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis, serving as versatile scaffolds upon which more complex molecular architectures can be constructed. N,2,5-trimethylpyridin-4-amine, with its reactive amino group and modifiable pyridine (B92270) ring, is well-suited for this role. The primary amine provides a key reactive site for a variety of chemical transformations, including N-acylation, N-alkylation, and participation in coupling reactions.

In the realm of advanced synthesis, aminopyridine derivatives are frequently employed as ligands in coordination chemistry and catalysis. chemicalbook.com The nitrogen atom of the pyridine ring and the exocyclic amino group can both coordinate to metal centers, forming stable complexes. For instance, related aminopyridine structures have been integral to the development of catalysts for reactions like ammonia (B1221849) synthesis and atom transfer radical polymerization (ATRP). bldpharm.comchemicalbook.com The specific steric and electronic properties conferred by the trimethyl substitution pattern of this compound could lead to the development of novel ligands with unique catalytic activities.

Research into related trimethylpyridin-3-ol scaffolds has demonstrated their utility in medicinal chemistry, specifically in developing agents for inflammatory bowel disease (IBD). molaid.comontosight.ai These studies highlight how the core pyridine structure can be systematically modified to interact with biological targets. molaid.com This underscores the potential of this compound as a foundational scaffold for creating libraries of compounds for biological screening.

Scope of Academic Inquiry for Trimethylpyridin 4 Amine Systems

Classical and Established Synthetic Routes to Pyridinamines

Traditional methods for synthesizing pyridinamines often rely on multi-step processes involving condensation, reduction, and functional group interconversion on a pre-existing pyridine ring.

Condensation and Subsequent Reduction Strategies (e.g., 2,3,5-trimethylpyridin-4-amine hydrochloride synthesis)

A classical approach to aminopyridines involves the reduction of a corresponding nitro-substituted pyridine precursor. The synthesis of 2,3,5-trimethylpyridin-4-amine, an isomer of the title compound, exemplifies this strategy. The process commences with 4-nitro-2,3,5-trimethylpyridine-N-oxide, which undergoes reduction to yield the desired aminopyridine. iucr.org

A common method employs Raney nickel as a catalyst in the presence of hydrazine (B178648) hydrate (B1144303). iucr.org In a typical procedure, 4-nitro-2,3,5-trimethylpyridine-N-oxide is combined with Raney nickel in ethanol. Hydrazine hydrate is then added dropwise while maintaining the temperature below 35°C. iucr.org The mixture is subsequently heated to reflux as more hydrazine hydrate is introduced. iucr.org This reaction achieves the simultaneous reduction of the nitro group and deoxygenation of the pyridine N-oxide to furnish 4-amino-2,3,5-trimethylpyridine. iucr.org The final product can be isolated as a monohydrate after workup. iucr.org While the synthesis of the specific hydrochloride salt is noted, the isolation as a free base or other salt forms is common. enaminestore.combldpharm.com

| Reactant | Reagents | Solvent | Key Conditions | Product |

| 4-Nitro-2,3,5-trimethylpyridine-N-oxide | Raney Nickel, Hydrazine Hydrate | Ethanol | Dropwise addition of hydrazine hydrate, reflux | 4-Amino-2,3,5-trimethylpyridine |

Hydrogenation of Functionalized Pyridine Precursors (e.g., 4-nitropyridine (B72724) pathway)

The hydrogenation of nitropyridines is a fundamental and widely used method for the preparation of aminopyridines. This pathway is particularly useful for producing 4-aminopyridines from 4-nitropyridine precursors. The reduction of 4-nitropyridine N-oxides is a common route, but the outcome is highly dependent on the choice of reducing agent and reaction conditions. researchgate.net

For instance, catalytic hydrogenation over a palladium catalyst can selectively reduce the nitro group while leaving the N-oxide intact, yielding 4-aminopyridine (B3432731) N-oxides. researchgate.net In contrast, to obtain the desired 4-aminopyridine, both the nitro group and the N-oxide must be reduced. This can be achieved using reagents like iron in acetic acid or catalytic hydrogenation with Raney nickel. iucr.orgresearchgate.net The direct catalytic hydrogenation of a nitropyridine (without an N-oxide) is also a viable route. For example, the nitro group in 4-amino-3-nitropyridine (B158700) can be reduced to an amino group via palladium-carbon catalyzed hydrogenation. guidechem.com Similarly, 3-fluoro-4-nitropyridine (B80604) N-oxide can be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. researchgate.net

The choice of catalyst and conditions is crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. rsc.org

| Precursor | Reducing Agent/Catalyst | Conditions | Product | Reference |

| 4-Nitropyridine N-oxide | Iron in Acetic Acid | Not specified | 4-Pyridinamine | researchgate.net |

| 4-Nitropyridine N-oxide | Raney Nickel | High pressure/temperature | 4-Pyridinamine | researchgate.net |

| 3-Fluoro-4-nitropyridine N-oxide | Catalytic Hydrogenation | Not specified | 3-Fluoro-4-aminopyridine | researchgate.net |

Transition Metal-Catalyzed Amination Protocols

Modern synthetic chemistry has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-nitrogen bonds.

Buchwald-Hartwig Amination for Diversely Substituted Pyridinols (e.g., 6-amino-2,4,5-trimethylpyridin-3-ols)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming aryl amines from aryl halides or triflates. wikipedia.orgnih.gov This methodology has been successfully applied to the synthesis of substituted aminopyridines, including derivatives of 2,4,5-trimethylpyridin-3-ol. nih.govnih.gov

A general synthetic route to 6-amino-2,4,5-trimethylpyridin-3-ols starts from pyridoxine (B80251) hydrochloride. nih.govnih.gov The key step involves the Buchwald-Hartwig amination of a protected 6-bromo-2,4,5-trimethylpyridine intermediate, such as 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine. nih.govresearchgate.net This reaction couples the bromopyridine with a wide range of primary or secondary amines using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., BINAP), in the presence of a base like sodium tert-butoxide (NaOtBu). nih.gov This approach provides a versatile and efficient means to introduce diverse amino substituents at the C(6) position of the pyridine ring. nih.gov Subsequent deprotection of the hydroxyl group yields the final 6-amino-2,4,5-trimethylpyridin-3-ol products. nih.gov

| Aryl Halide | Amine | Catalyst System | Base | Product (before deprotection) |

| 3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine | Various heteroarylamines | Pd₂(dba)₃, BINAP | NaOtBu | 6-Heteroarylamino-3-benzyloxy-2,4,5-trimethylpyridine |

Reductive Amination Techniques for Pyridinamine Formation

Reductive amination is a highly effective method for synthesizing amines by reacting a carbonyl compound (aldehyde or ketone) with an amine or ammonia (B1221849), followed by reduction of the intermediate imine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is widely used due to its operational simplicity and mild conditions. wikipedia.orgnih.gov

The process begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine or iminium ion. nih.gov This intermediate is then reduced in situ to the target amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

While broadly applicable for alkylamines, this method is not suitable for creating bonds directly from nitrogen to an aromatic ring, and thus is more relevant for synthesizing derivatives with amino groups on side chains rather than directly on the pyridine ring itself. masterorganicchemistry.com However, it can be employed in tandem with other reactions, such as in a sequence involving reductive amination followed by an intermolecular nucleophilic aromatic substitution (SₙAr) to build complex amine-containing heterocyclic structures. nih.gov

Intramolecular Cyclization Approaches for Nitrogen-Containing Heterocycles

Intramolecular cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including those containing a pyridine core or fused ring systems. mdpi.comrsc.org These strategies involve forming a ring by creating a bond between two atoms within the same molecule.

Various methods can initiate these cyclizations, including transition-metal catalysis and radical-initiated processes. mdpi.comrsc.orgresearchgate.net For example, palladium-catalyzed intramolecular hydroaminocarbonylation of aminoalkynes can produce nitrogen-containing rings. mdpi.com Similarly, tandem reactions involving the cyclization of in situ generated imines from 2-alkynylanilines can lead to fused quinoline (B57606) derivatives. mdpi.com

Metal-free approaches are also prominent. For instance, iodine/TBHP promoted radical cyclization of 1,n-enynes provides a route to diverse nitrogen heterocycles like piperidines and pyrrolidines. rsc.org Another powerful strategy is the intramolecular cyclization of organic azides, which can be catalyzed by metal complexes to form five-, six-, or seven-membered nitrogen-containing rings. researchgate.net Electrochemical methods have also emerged for intramolecular C-H amination, enabling the construction of various N-heterocycles under metal- and external oxidant-free conditions. frontiersin.org These cyclization techniques are fundamental for constructing the core structures of complex nitrogen-containing molecules.

Strategic Synthesis of Nitrogen-Containing Compounds Utilizing Protecting and Activating Groups (e.g., Ns-strategy)

The synthesis of complex nitrogen-containing compounds often requires the use of protecting groups to manage the reactivity of nitrogen functionalities. tcichemicals.com The high polarity and propensity for oxidation of many nitrogen compounds can limit the scope of applicable reaction conditions. tcichemicals.com A judicious choice of protecting group is therefore essential. The nitrobenzenesulfonyl (Ns) group is particularly noteworthy as it can function as both a protecting and an activating group, a concept central to the "Ns-strategy". tcichemicals.comresearchgate.net

The Ns-strategy is a highly efficient and versatile method for the synthesis of secondary amines from primary amines. researchgate.net The protocol involves three main steps:

Protection : A primary amine is reacted with a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) to form a stable N-monosubstituted sulfonamide (Ns-amide). researchgate.net

Alkylation : The N-H bond of the Ns-amide is significantly acidic, facilitating N-alkylation under either conventional conditions (e.g., using a base and an alkyl halide) or Mitsunobu conditions. researchgate.net This step forms an N,N-disubstituted sulfonamide and effectively creates the desired secondary amine in its protected form.

Deprotection : The Ns group is readily removed under mild conditions using a soft nucleophile, such as a thiol (e.g., thiophenol) in the presence of a base (e.g., K₂CO₃). tcichemicals.comresearchgate.net The reaction proceeds via a Meisenheimer complex to release the free secondary amine. researchgate.net

A significant advantage of the Ns-strategy is that both the alkylation and deprotection steps proceed under mild conditions, which ensures compatibility with a wide range of functional groups. researchgate.net The 2-nitrobenzenesulfonyl group is generally preferred over the 4-nitro derivative, as the deprotection of the latter can sometimes be complicated by side reactions. tcichemicals.com

The scheme below provides a representative example of the Ns-strategy for converting a primary amine to a secondary amine.

Scheme 1: General Conversion of Primary Amines to Secondary Amines via the Ns-Strategy

Primary Amine → Ns-Protected Amine → Alkylated Ns-Amide → Secondary Amine

R¹-NH₂ + Ns-Cl → R¹-NH-Ns → R¹-N(R²)-Ns → R¹-NH-R²

Step 1: Protection with Nitrobenzenesulfonyl chloride (Ns-Cl)

Step 2: Alkylation with an alkylating agent (R²-X)

Step 3: Deprotection with a thiol reagent

This strategy could be applied to the final step in the synthesis of this compound. Starting with 4-amino-2,5-dimethylpyridine (the synthesis of which could be achieved via a nitration-reduction sequence as described in section 2.5), the primary amino group could be protected with an Ns group. Subsequent methylation of the resulting sulfonamide, followed by mild deprotection, would yield the target this compound.

The key features of the Ns-strategy are summarized in the table below.

| Feature | Description | Reference |

| Dual Role | The Ns group acts as both a protecting group for the amine and an activating group for N-alkylation. | tcichemicals.com |

| Mild Conditions | Both alkylation and deprotection steps proceed under mild reaction conditions, allowing for broad functional group tolerance. | researchgate.net |

| Versatility | The strategy is widely applicable for the synthesis of various secondary amines from primary amines. | researchgate.net |

| Efficient Deprotection | Removal of the Ns group is achieved with soft nucleophiles like thiols, avoiding harsh acidic or basic conditions. | tcichemicals.com |

The strategic use of protecting and activating groups, exemplified by the Ns-strategy, is a powerful tool in modern organic synthesis for the efficient and controlled construction of complex molecules like this compound.

Fundamental Reaction Manifolds of Pyridin-4-amines

Pyridin-4-amines, including the specifically substituted this compound, exhibit a rich and diverse reactivity profile. The pyridine core, an electron-deficient aromatic system, coupled with the electron-donating amino group at the 4-position, gives rise to a unique interplay of reaction possibilities. The reactivity is further modulated by the presence and position of other substituents on the ring. semanticscholar.org

Oxidative Transformations (e.g., N-oxide generation)

The nitrogen atom within the pyridine ring possesses a lone pair of electrons and can be oxidized to form N-oxides. jscimedcentral.com This transformation is a common reaction for pyridine and its derivatives. The oxidation can be achieved using various oxidizing agents. For instance, selective N-oxidation of pyridine rings, even in the presence of other oxidizable groups like aliphatic amines, has been accomplished using an in situ protonation strategy coupled with an iminium salt organocatalyst. nih.gov This method allows for the targeted formation of pyridine N-oxides, which can then serve as intermediates for further functionalization. nih.gov The formation of N-oxides can activate the pyridine ring towards electrophilic substitution. gcwgandhinagar.com

It is worth noting that the oxidation of amines to imines is another significant oxidative transformation. rsc.org While this is a general reaction for amines, in the context of pyridin-4-amines, the focus often remains on the N-oxidation of the pyridine ring itself.

Reductive Conversions to Corresponding Amine Derivatives

The pyridine ring can undergo reduction to form piperidine (B6355638) derivatives. This is typically achieved through catalytic hydrogenation using catalysts like nickel or sodium in ethanol. uoanbar.edu.iq For instance, the reduction of pyridinium (B92312) salts can lead to the formation of chiral piperidines. researchgate.net

Furthermore, the nitro group, if present on a pyridine ring, can be reduced to a primary amine. This is a common strategy for introducing an amino group. nih.gov For example, the reduction of 3-(2-nitrophenyl)isoxazoles using Zn⁰ or Fe⁰ in acetic acid leads to the formation of quinoline-4-amines through a reductive heterocyclization process. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqlibretexts.org This deactivation is further enhanced in acidic conditions, where the nitrogen atom gets protonated. libretexts.orglibretexts.org Consequently, reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iqlibretexts.org When substitution does occur, it typically happens at the 3-position. libretexts.orglibretexts.org

The presence of the amino group at the 4-position in pyridin-4-amines activates the ring towards electrophilic substitution, although the pyridine nitrogen still exerts a deactivating influence. The outcome of electrophilic substitution on this compound would be influenced by the combined directing effects of the amino and methyl groups.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r). gcwgandhinagar.comwikipedia.org This reactivity is particularly pronounced at the 2- and 4-positions, as the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com

The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.org In substituted pyridines, a good leaving group, such as a halide, can be displaced by a nucleophile. youtube.comnih.gov Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig and Hartwig-Miyaura reactions, have also emerged as powerful methods for forming C-N bonds on pyridine rings, often providing an alternative to traditional S NAr reactions. mdpi.comnih.govresearchgate.net

Complexation and Ligand Properties in Coordination Chemistry

Utility as Ligands in Metal Complex Synthesis

Pyridine and its derivatives are widely utilized as ligands in coordination chemistry due to the presence of the basic lone pair of electrons on the nitrogen atom. jscimedcentral.comubc.ca This lone pair is not part of the aromatic π-system and is readily available for coordination to metal ions. jscimedcentral.com Aminopyridines, such as 4-aminopyridine and its derivatives, are of particular interest as they offer multiple coordination sites (the pyridine nitrogen and the exocyclic amino group), allowing them to act as monodentate or bridging ligands. researchgate.net

The coordination of pyridin-4-amine derivatives to metal ions like nickel(II) and iron(II) has been reported. semanticscholar.org For example, the complexation of 4-methyl-N-(pyridin-4-yl)benzenesulfonamide with these metal ions has been studied, indicating the formation of Ni-N and Fe-N bonds. semanticscholar.org The resulting metal complexes can exhibit interesting catalytic and biological properties. semanticscholar.orgubc.ca The steric and electronic properties of the substituents on the pyridine ring, such as the methyl groups in this compound, can significantly influence the stability and reactivity of the resulting metal complexes. ubc.ca

Advanced Spectroscopic Elucidation of N,2,5 Trimethylpyridin 4 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

High-Resolution ¹H and ¹³C NMR for Comprehensive Structural Assignment

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N,2,5-trimethylpyridin-4-amine, one would expect to see distinct signals for the aromatic proton, the N-methyl protons, and the two methyl groups on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to their specific positions.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the five carbons of the pyridine ring and the three methyl carbons. The chemical shifts would indicate the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for:

N-H stretching and bending vibrations of the secondary amine group.

C-H stretching and bending vibrations of the methyl groups and the aromatic ring.

C=C and C=N stretching vibrations within the pyridine ring.

C-N stretching vibrations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, resulting from the breakdown of the molecule in the mass spectrometer, would offer clues about its structure. Common fragmentation pathways for similar compounds often involve the loss of methyl groups or cleavage of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π-π* transitions within the aromatic pyridine ring. The position of the absorption maximum (λmax) would be influenced by the presence of the amino and methyl substituents on the ring, which can affect the energy of the electronic transitions.

Crystallographic Studies and Solid State Characteristics of N,2,5 Trimethylpyridin 4 Amine Analogs

Single-Crystal X-ray Diffraction for Definitive Molecular Configuration

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. researchgate.netmdpi.com This technique has been successfully applied to pyridinamine derivatives to elucidate their molecular structures with high precision. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

For instance, the structure of 4-Amino-2,3,5-trimethylpyridine monohydrate, a close analog, was determined using SC-XRD, revealing its tetragonal crystal system. nih.gov Such analyses are crucial for confirming the connectivity of atoms and establishing the definitive configuration of the molecule in the solid state. researchgate.netmdpi.com

Table 1: Representative Crystal Data for a N,2,5-Trimethylpyridin-4-amine Analog

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂·H₂O |

| Formula Weight | 154.21 |

| Crystal System | Tetragonal |

| Space Group | P-421c |

| a (Å) | 19.5710 (9) |

| c (Å) | 4.8819 (2) |

| Volume (ų) | 1869.89 (14) |

| Z | 8 |

Data sourced from a study on 4-Amino-2,3,5-trimethylpyridine monohydrate. nih.gov

A primary outcome of SC-XRD analysis is the highly accurate measurement of intramolecular bond lengths and angles. researchgate.net These geometric parameters provide a quantitative description of the molecular structure. In pyridine (B92270) derivatives, the bond lengths within the pyridine ring and the bond angles involving the substituent groups (amino and methyl groups) are of particular interest. For example, the C-NH₂ bond length in a related aminotriazole structure was determined to be 1.351(5) Å, indicating significant double bond character. mdpi.com The precise values obtained from diffraction studies are essential for validating theoretical models, such as those derived from Density Functional Theory (DFT) calculations, and for understanding the electronic effects of the substituents on the pyridine ring. researchgate.netresearchgate.net

Table 2: Typical Intramolecular Bond Lengths and Angles for Aminopyridine Scaffolds

| Bond/Angle | Typical Value |

|---|---|

| C-N (pyridine ring) | ~1.34 Å |

| C-C (pyridine ring) | ~1.39 Å |

| C-NH₂ | ~1.36 Å |

| C-CH₃ | ~1.50 Å |

| C-N-C (angle in ring) | ~117° |

| C-C-N (angle in ring) | ~124° |

| C-C-NH₂ (angle) | ~121° |

Values are representative and based on related structures. mdpi.commdpi.com

SC-XRD data also allows for a detailed analysis of the molecule's conformation, including the planarity of its subunits and the torsion angles between them. The pyridine ring in such compounds is generally planar. mdpi.com However, the orientation of the amino and methyl substituents relative to the ring is critical. In structures with multiple rings, the dihedral angle between the planes of the rings is a key conformational descriptor. nih.gov For example, in one pyridin-amine derivative, the dihedral angles between two pyridyl rings were found to be 84.0 (2)° and 83.2 (2)°. nih.gov Analysis of these angles helps in understanding steric hindrance and potential intramolecular interactions that stabilize a particular conformation. mdpi.com

Intermolecular Interactions Governing Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.comresearchgate.net In this compound analogs, hydrogen bonding plays a dominant role in directing the assembly of molecules into a stable, ordered lattice. researchgate.netnih.gov

Hydrogen bonds are highly directional interactions that are fundamental to the supramolecular assembly of aminopyridine compounds. The amino group (-NH₂) provides hydrogen bond donors, while the pyridinic nitrogen atom acts as a hydrogen bond acceptor. researchgate.net In hydrated crystal structures, such as that of 4-Amino-2,3,5-trimethylpyridine monohydrate, water molecules play a crucial role by participating in multiple hydrogen bonds. nih.gov The analysis of this analog revealed a network of O(water)—H···N(pyridine) and N(amine)—H···O(water) hydrogen bonds. nih.gov Additionally, O(water)—H···O(water) interactions can link adjacent units, further stabilizing the crystal structure. nih.gov The geometry of these bonds (donor-acceptor distance and angle) is precisely determined from the crystallographic data. researchgate.net

Table 3: Hydrogen Bond Geometry in 4-Amino-2,3,5-trimethylpyridine monohydrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.89 | 2.11 | 2.997 (3) | 173 |

| O-H···N | 0.85 | 1.95 | 2.793 (3) | 172 |

| O-H···O | 0.85 | 2.10 | 2.871 (4) | 151 |

Data adapted from Li (2009). nih.gov

Hirshfeld Surface Analysis for Mapping Non-Covalent Interactions within the Crystal Lattice

While X-ray diffraction provides the positions of atoms, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying the various intermolecular interactions within the crystal lattice. researchgate.netmdpi.com This method partitions crystal space into regions where the electron density of a given molecule dominates, and the resulting surface is used to map and analyze non-covalent contacts. researchgate.net

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridine Analog

| Contact Type | Contribution (%) |

|---|---|

| H···H | 53.8% |

| C···H / H···C | 21.7% |

| N···H / H···N | 13.6% |

| O···H / H···O | 10.8% |

Data is representative of related heterocyclic amine structures. researchgate.net

Applications in Advanced Organic Synthesis and Rational Material Design

Utilization as Versatile Building Blocks in Multistep Synthetic Sequences

The strategic arrangement of functional groups in N,2,5-trimethylpyridin-4-amine makes it a highly versatile precursor in multistep organic synthesis. The amino group at the 4-position can readily participate in a variety of chemical transformations, including nucleophilic substitution and condensation reactions, allowing for the introduction of diverse functionalities.

For instance, substituted aminopyridines are recognized as key intermediates in the synthesis of complex pharmaceuticals. While direct examples for this compound are not extensively documented in publicly available literature, the analogous compound, 2-chloro-5-methyl-4-pyridinamine, serves as a critical intermediate in the industrial synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. google.com This highlights the potential of the aminopyridine scaffold, such as that found in this compound, to serve as a foundational element in the assembly of biologically active molecules. The methyl groups on the pyridine (B92270) ring can influence the reactivity and conformational preferences of the molecule, offering a level of steric and electronic control in synthetic transformations.

Integration into Ligand Design for Selective Metal Complexation

The pyridine nitrogen and the exocyclic amino group of this compound provide potential coordination sites for metal ions, making it an attractive candidate for the design of novel ligands. The binding affinity and selectivity of such ligands are influenced by the electronic properties of the pyridine ring and the steric hindrance imposed by the methyl groups. These substituents can modulate the coordination geometry and the stability of the resulting metal complexes.

The broader class of aminopyrimidine-based structures, which share similarities with aminopyridines, has been successfully employed in the development of potent inhibitors for various kinases, such as Polo-like kinase 4 (PLK4). nih.gov The design of these inhibitors often relies on the coordination of the heterocyclic core to the metal-containing active site of the enzyme. This underscores the potential of this compound to be incorporated into more complex ligand architectures for the selective complexation of specific metal ions, which is a key principle in the design of catalysts, sensors, and therapeutic agents.

Intermediates in the Formation of Diverse Molecules with Targeted Properties

The role of this compound as an intermediate extends to the synthesis of a wide array of molecules with specific, targeted properties. The ability to functionalize both the amino group and potentially the pyridine ring allows for the systematic modification of the molecular structure to achieve desired electronic, optical, or biological characteristics.

In the synthesis of the groundbreaking anti-cancer drug Imatinib, a key intermediate is N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. googleapis.com This complex molecule is constructed using building blocks that, like this compound, feature an amino-substituted heterocyclic core. The synthesis of such targeted therapeutics often involves a convergent strategy where key fragments are prepared and then coupled together. The structural attributes of this compound make it a plausible candidate for such a fragment in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of the methyl groups can be leveraged to fine-tune the solubility, bioavailability, and interaction with biological targets of the final molecule.

Structure Activity Relationship Sar Studies of N,2,5 Trimethylpyridin 4 Amine Derivatives in Molecular Interactions

Correlation of Structural Modifications with Molecular Binding Efficiencies

The binding efficiency of N,2,5-trimethylpyridin-4-amine derivatives is intricately linked to their structural features. Molecular docking studies on analogous compounds, such as aminotrimethylpyridinol derivatives targeting Fibroblast Growth Factor Receptor 4 (FGFR4), have revealed that specific structural modifications can dramatically alter binding affinity. nih.govnih.gov The introduction of substituents, for instance, can either enhance or diminish interactions with the target protein.

Table 1: Correlation of Structural Features with FGFR4 Inhibitory Activity

| Compound Feature | Interaction with Target (FGFR4) | Impact on Binding Efficiency |

|---|---|---|

| Trimethylpyridine Core | Potential for steric hindrance with the kinase hinge region. | Can weaken binding affinity if not optimally positioned. nih.gov |

| Anilinyl NH Group | Forms hydrogen bonds with key amino acid residues (e.g., Ala553). | Loss of this interaction significantly reduces binding. nih.gov |

| Pyridine (B92270) Nitrogen | Can act as a hydrogen bond acceptor with backbone amides. | Crucial for anchoring the molecule in the binding pocket. nih.gov |

| Substituents on Aryl Ring | Influence conformation and potential for additional interactions. | Can either improve or decrease binding depending on size and electronics. nih.gov |

Impact of Methylation Patterns on Recognition and Interaction Specificity

The methylation pattern on the pyridin-4-amine core is a key determinant of both recognition and interaction specificity. The number and position of methyl groups can profoundly influence the molecule's conformation and how it presents its binding motifs to a target. nih.gov

In studies of closely related trimethylpyridine derivatives, it has been observed that the methyl groups can cause significant steric hindrance with the hinge of a kinase domain, thereby weakening the binding affinity. nih.gov For instance, the introduction of three methyl groups onto the pyridine core of a parent compound was shown to result in the loss of crucial hydrogen bonds, directly impacting its binding score. nih.gov This suggests that while methyl groups can enhance binding in some contexts by occupying hydrophobic pockets, their placement is critical to avoid unfavorable steric interactions that would disrupt the precise geometry required for high-affinity binding.

The specificity of interaction is also governed by these methylation patterns. The presence of dimethyl groups on an analogous pyrimidine (B1678525) ring was found to prohibit a proper conformation for covalent bonding to certain related kinases (FGFR1-3), while still permitting interaction with the intended target (FGFR4). nih.govfigshare.com This highlights how subtle changes in methylation can be exploited to achieve selectivity between closely related protein targets.

Table 2: Effect of Methylation on Molecular Interactions

| Methylation Pattern | Observed Effect | Consequence for Specificity |

|---|---|---|

| Trimethylated Pyridine Ring | Can cause steric clash with the kinase hinge. nih.gov | May decrease general affinity but can be tuned for selectivity. |

| Removal of Methyl Groups | Can restore hydrogen bonding capabilities. | May increase affinity for a broader range of related targets. nih.gov |

| Dimethylated Pyrimidine Analogue | Prohibits proper conformation for covalent bonding to off-targets. nih.gov | Enhances selectivity for the primary target (FGFR4). nih.govfigshare.com |

Influence of Halogenation on Interaction Selectivity and Strength

The introduction of halogen atoms, particularly fluorine, into the structure of this compound derivatives can significantly modulate their interaction selectivity and strength. Halogens can alter the electronic properties of the molecule and participate in specific interactions, such as halogen bonding, which can enhance binding affinity.

In the context of FGFR4 inhibitors with a similar aminopyridine core, the presence of a fluorine atom on a dimethoxyphenyl ring attached to the core was found to be a common feature among the most active compounds. nih.gov Molecular docking studies suggest that the smaller size of fluorine, compared to other substituents like a methoxy (B1213986) group, allows for a more suitable conformation for strong binding interactions within the active site. nih.gov This indicates that halogenation can influence the preferred conformation of the molecule, leading to a better fit with the target protein.

The strategic placement of halogens can thus be a powerful tool for enhancing both the potency and selectivity of these compounds. The ability of fluorine to act as a hydrogen bond acceptor and to favorably interact with the protein backbone can contribute to a stronger and more selective binding profile.

Table 3: Impact of Halogenation on Binding Interactions

| Halogen Substitution | Position | Observed Influence |

|---|---|---|

| Fluorine | Dimethoxyphenyl Ring | Contributes to higher activity and selectivity. nih.gov |

| Fluorine | Dimethoxyphenyl Ring | The smaller size gives a suitable conformation for strong binding. nih.gov |

| Chlorine/Bromine | General Pyridine Core | Can be selectively introduced at the 3-position via specific synthetic routes. nsf.govnih.gov |

Conformational Analysis for Mechanistic Insight into Optimized Molecular Interactions

Conformational analysis is crucial for understanding the mechanistic basis of optimized molecular interactions. The three-dimensional arrangement of atoms in a molecule dictates which functional groups are available for interaction with a biological target and their spatial orientation. For derivatives of this compound, computational methods such as molecular docking are invaluable for predicting and analyzing the bioactive conformation. nih.govnih.gov

By studying the low-energy conformations of these derivatives and how they are affected by structural modifications, researchers can gain mechanistic insights into why certain compounds exhibit higher affinity and selectivity. For example, understanding that dimethyl groups on a pyrimidine ring can prohibit a proper conformation for covalent bonding to off-targets provides a clear rationale for the observed selectivity. nih.gov This knowledge allows for the rational design of new derivatives with improved pharmacological profiles by optimizing their conformational properties for enhanced interaction with the desired target.

Future Research Trajectories and Emerging Opportunities for N,2,5 Trimethylpyridin 4 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency.

While specific synthetic routes for N,2,5-trimethylpyridin-4-amine are not extensively documented, the broader field of pyridine (B92270) synthesis offers numerous avenues for the development of efficient and sustainable methods. Future research should prioritize moving beyond traditional, often harsh, synthetic conditions towards greener and more atom-economical approaches.

Key areas for investigation include:

Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient strategy for the construction of polysubstituted pyridines. Future work could focus on designing an MCR that incorporates the specific building blocks required to assemble the this compound scaffold in a single, convergent step. This would likely involve the reaction of a suitable amine, a carbonyl compound, and a nitrile derivative under optimized, potentially catalyst-free, conditions.

Green Catalysis: The use of environmentally benign catalysts is a cornerstone of sustainable chemistry. Research into the synthesis of this compound could explore the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) to facilitate the cyclization and aromatization steps. These catalysts offer the advantages of easy separation and reusability, reducing waste and processing costs.

Microwave-Assisted and Flow Chemistry Synthesis: These technologies can dramatically accelerate reaction rates, improve yields, and allow for greater control over reaction parameters. The development of a microwave-assisted or continuous flow synthesis for this compound could lead to a more scalable and energy-efficient production process compared to conventional batch methods.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, operational simplicity. |

| Green Catalysis | Use of reusable and non-toxic catalysts, milder reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. |

| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates.

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing these processes. Advanced spectroscopic techniques can provide invaluable insights into the transient species and intermediates that are formed.

Future research in this area should focus on:

In-situ Spectroscopy: Techniques such as in-situ FT-IR and NMR spectroscopy can be employed to monitor the progress of synthetic reactions in real-time. This would enable the identification of short-lived intermediates and provide crucial kinetic data, leading to a more complete mechanistic understanding.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are powerful tools for the characterization of the final product and any byproducts. Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of this compound and its derivatives, aiding in their structural confirmation.

Combined Spectroscopic and Computational Approaches: The integration of experimental spectroscopic data with theoretical calculations (e.g., DFT) can provide a more detailed picture of the molecular and electronic structure of this compound and its reaction intermediates. This synergy can aid in the assignment of complex spectra and the prediction of spectroscopic properties.

Predictive Computational Modeling for Derivatization and Targeted Property Optimization.

Computational chemistry offers a powerful toolkit for the in silico design and optimization of this compound derivatives with tailored properties. By predicting the effects of structural modifications on the molecule's electronic, steric, and physicochemical characteristics, computational modeling can guide synthetic efforts and accelerate the discovery of new functional molecules.

Key computational approaches to be explored include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the fundamental electronic properties of this compound, such as its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. This information is crucial for predicting its reactivity, nucleophilicity, and potential for use in electronic materials.

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their observed activity or properties. These models can then be used to predict the properties of novel, unsynthesized derivatives, thereby prioritizing synthetic targets.

Molecular Docking and Molecular Dynamics (MD) Simulations: If this compound is being considered as a ligand for a biological target, molecular docking can predict its binding mode and affinity. Subsequent MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a more detailed understanding of the binding interactions.

Table 2 outlines the potential applications of various computational methods in the study of this compound.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic data. |

| QSAR | Guiding the design of derivatives with optimized biological or material properties. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its complexes. |

Exploration of this compound as a Core Scaffold for Next-Generation Catalysts and Functional Materials.

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of novel catalysts and functional materials.

Future research in this domain should investigate:

Organocatalysis: The amino group and the pyridine nitrogen can both act as catalytic sites. The potential of this compound and its derivatives as organocatalysts for a variety of organic transformations, such as aldol (B89426) reactions, Michael additions, and acyl transfer reactions, should be explored.

Ligand Development for Metal Catalysis: The pyridine nitrogen is an excellent coordinating atom for transition metals. This compound could serve as a versatile ligand in metal-catalyzed reactions, with the methyl and amino substituents providing a means to tune the steric and electronic properties of the resulting metal complexes.

Organic Electronic Materials: Pyridine-based molecules are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The this compound core could be incorporated into larger conjugated systems to create novel hole-transporting or emissive materials. The methyl groups could enhance solubility and influence the solid-state packing, which are crucial for device performance.

Supramolecular Materials: The hydrogen-bonding capabilities of the amino group, combined with the potential for π-π stacking of the pyridine ring, make this compound a promising building block for the construction of self-assembling supramolecular materials with interesting structural and functional properties.

Integrated Experimental and Computational Approaches for Deeper Understanding of Molecular Recognition Phenomena.

The ability of this compound to participate in non-covalent interactions is fundamental to its potential applications in catalysis, materials science, and biology. A deep understanding of these interactions can be achieved through a synergistic combination of experimental and computational techniques.

Future research should focus on:

Hydrogen Bonding Studies: A detailed investigation of the hydrogen-bonding capabilities of the amino group and the pyridine nitrogen is warranted. Experimental techniques such as NMR titrations and X-ray crystallography of co-crystals can provide information on the strength and geometry of these interactions with various hydrogen-bond donors and acceptors.

π-π Stacking Interactions: The propensity of the pyridine ring to engage in π-π stacking interactions should be studied. This can be investigated experimentally through techniques like UV-Vis and fluorescence spectroscopy, and computationally through high-level quantum chemical calculations.

Host-Guest Chemistry: The potential of this compound to act as a guest molecule in various host systems, such as cyclodextrins, calixarenes, or self-assembled cages, should be explored. Such studies could lead to applications in sensing, separation, or controlled release.

Integrated Approach: The most powerful insights will come from an integrated approach where experimental data is used to benchmark and validate computational models. For instance, experimental binding affinities from techniques like Isothermal Titration Calorimetry (ITC) can be compared with binding energies calculated from molecular dynamics simulations to refine the computational models and gain a more accurate understanding of the molecular recognition phenomena at play.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR identify methyl group environments and amine protons. For example, methyl groups on the pyridine ring appear as singlets in H NMR .

- X-ray crystallography : Resolves hydrogen-bonding networks and crystal packing. In the monohydrate form, O–H···N and N–H···O interactions create a 3D network .

- IR spectroscopy : Confirms N–H stretching vibrations (~3300 cm) and aromatic C–H bonds.

How do hydrogen-bonding interactions in this compound influence its crystal packing and solubility?

Advanced

The compound’s monohydrate form exhibits alternating pyridine and water molecules linked via O–H···N and N–H···O bonds, forming channels occupied by methyl groups . This structure:

- Reduces solubility : Hydrophobic methyl groups limit polar solvent interactions.

- Stabilizes the solid state : Strong intermolecular hydrogen bonds increase melting point.

- Impacts bioavailability : Poor aqueous solubility may hinder pharmaceutical applications unless derivatized.

How can researchers resolve contradictions in reported synthetic yields or physicochemical properties of this compound?

Advanced

Contradictions often arise from:

- Purity of starting materials : Impurities in nitro precursors or catalysts reduce yields.

- Crystallization conditions : Slow evaporation (e.g., 7 days in ethanol) yields pure crystals, while rapid methods may trap solvents .

- Analytical techniques : Use orthogonal methods (e.g., NMR, mass spectrometry, elemental analysis) to verify purity. Reproducibility requires strict adherence to documented protocols.

What are the primary research applications of this compound in medicinal chemistry and materials science?

Q. Basic

- Medicinal chemistry : Serves as a precursor for Schiff base ligands, which coordinate metal ions in catalytic or therapeutic complexes .

- Materials science : Methyl and amine groups enable functionalization of polymers or metal-organic frameworks (MOFs).

- Biological studies : Investigated for interactions with enzymes or receptors due to its pyridine core .

What strategies are effective in modifying the steric and electronic properties of this compound for targeted biological activity?

Q. Advanced

- Substituent engineering : Introduce electron-withdrawing groups (e.g., halogens) to modulate amine basicity.

- Coordination chemistry : Form metal complexes to enhance bioactivity (e.g., antimicrobial properties).

- Computational modeling : Density functional theory (DFT) predicts electronic effects on binding affinity .

What safety protocols should be followed when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.